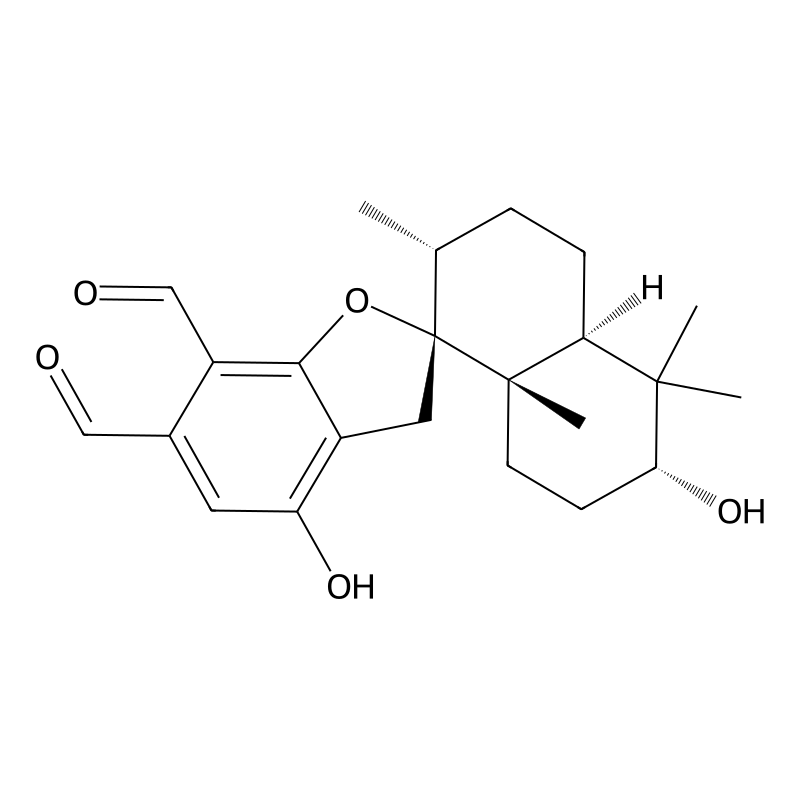Stachybotrydial

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Stachybotrydial is a secondary metabolite produced by the filamentous fungus Stachybotrys chartarum, which is known for its association with indoor air quality issues and health problems in humans. This compound belongs to the class of phenylspirodrimanes and is characterized by a complex structure that includes a triprenyl phenol moiety. Stachybotrydial has garnered attention due to its potential biological activities, including cytotoxic effects against various cancer cell lines and its role as a modulator of plasminogen activation .
Stachybotrydial undergoes several chemical transformations. One notable reaction is the spontaneous conversion to its lactone form via an intramolecular Cannizzaro reaction, which involves the nucleophilic attack of a hydroxyl group on the carbonyl carbon . Additionally, stachybotrydial can react with primary amines, leading to the formation of isoindolinones, highlighting its reactivity with nucleophiles present in biological systems .
Stachybotrydial exhibits significant biological activity, particularly in the context of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including human breast adenocarcinoma (MCF7), lung carcinoma (A427), and epidermoid carcinoma (A431) cells. The compound demonstrated an IC50 value of 4.43 µM against protein kinase CK2, indicating its potential as an anticancer agent . Furthermore, it has been implicated in modulating fibrin binding and activation, suggesting a role in coagulation processes .
The synthesis of stachybotrydial can be achieved through natural extraction from Stachybotrys chartarum cultures or through semisynthetic methods that modify existing compounds derived from this fungus. Various approaches have been explored to enhance its biological activity or yield derivatives with improved properties. These methods often involve manipulating the compound's chemical structure to optimize its pharmacological effects .
Stachybotrydial's primary applications are in biomedical research, particularly in studies focused on cancer treatment and coagulation disorders. Its ability to inhibit tumor cell proliferation makes it a candidate for further investigation as a potential therapeutic agent. Additionally, understanding its mechanisms of action could lead to the development of novel drugs targeting similar pathways .
Research on stachybotrydial's interactions with other biological molecules is ongoing. It has been noted for its selective enhancement of plasminogen activation, which may have implications for clotting disorders and related conditions . Furthermore, studies have indicated that stachybotrydial interacts with cellular pathways involved in cancer cell proliferation and viability, making it a valuable subject for further exploration in pharmacology .
Several compounds share structural or functional similarities with stachybotrydial. These include:
| Compound Name | Class | Notable Activity |
|---|---|---|
| Stachybotrychromene C | Phenylspirodrimane | Potent CK2 inhibitor (IC50 = 0.32 µM) |
| Acetoxystachybotrydial acetate | Phenylspirodrimane | Inhibits tumor cell growth (IC50 = 1.86 µM) |
| Stachybotrysin B | Phenylspirodrimane | Less active CK2 inhibitor (IC50 = 13.42 µM) |
| Atranones | Diterpenoid | Induces inflammatory responses |
Stachybotrydial is unique due to its specific reactivity and biological activity profile compared to these similar compounds. While other phenylspirodrimanes exhibit varying degrees of cytotoxicity and enzyme inhibition, stachybotrydial's specific interaction with plasminogen and its moderate inhibitory effects on CK2 distinguish it within this class of metabolites .








